Ethynyl Estradiol-d7

Isotope-dilution LC-MS/MS Isotopic cross-contribution Selected reaction monitoring

Ethynyl Estradiol-d7 (EE2-d7; CAS 2714413-57-5) is a stable isotope-labeled analog of the synthetic estrogen 17α-ethynylestradiol (EE2), in which seven hydrogen atoms are replaced by deuterium at positions 2,4,9,6,6,16,16 of the steroid nucleus. With a molecular formula of C₂₀H₁₇D₇O₂ and a molecular weight of 303.45 g/mol, EE2-d7 is chemically identical to unlabeled EE2 but exhibits a +7 Da mass shift that enables unambiguous mass spectrometric resolution from the parent analyte.

Molecular Formula C20H24O2
Molecular Weight 303.4 g/mol
Cat. No. B12416964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl Estradiol-d7
Molecular FormulaC20H24O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,6D2,8D,11D2/t8?,16-,17-,18+,19+,20+
InChIKeyBFPYWIDHMRZLRN-YFWWJEJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynyl Estradiol-d7: A Hepta-Deuterated Internal Standard for Trace-Level LC-MS/MS Quantification of EE2


Ethynyl Estradiol-d7 (EE2-d7; CAS 2714413-57-5) is a stable isotope-labeled analog of the synthetic estrogen 17α-ethynylestradiol (EE2), in which seven hydrogen atoms are replaced by deuterium at positions 2,4,9,6,6,16,16 of the steroid nucleus [1]. With a molecular formula of C₂₀H₁₇D₇O₂ and a molecular weight of 303.45 g/mol, EE2-d7 is chemically identical to unlabeled EE2 but exhibits a +7 Da mass shift that enables unambiguous mass spectrometric resolution from the parent analyte [1]. It is supplied primarily by Toronto Research Chemicals (TRC) through LGC Standards as a neat reference material intended for use as an internal standard (IS) in isotope-dilution LC-MS/MS assays .

Ethynyl Estradiol-d7: Why Isotopologue Selection Determines LC-MS/MS Quantitative Accuracy


Although several deuterated ethinyl estradiol internal standards exist—including the widely used tetra-deuterated EE-d4—they are not interchangeable in regulated bioanalysis or trace-level environmental monitoring. The choice of isotopologue directly affects three analytical performance parameters: (i) the degree of isotopic cross-contribution between the IS and the analyte ion channels, which is inversely related to the nominal mass difference; (ii) the accuracy of matrix-effect correction, which depends on near-perfect chromatographic co-elution; and (iii) the achievable lower limit of quantification (LLOQ) in complex matrices [1]. EE2-d7, with a +7 Da shift, provides greater mass separation from the unlabeled analyte compared to EE-d4 (+4 Da), thereby minimizing reciprocal ion-channel cross-talk that can bias calibration curves at low concentrations [1][2]. Furthermore, the specific deuteration pattern at non-exchangeable aliphatic and aromatic positions ensures that the label is metabolically and chemically stable throughout sample preparation, extraction, and ionization, unlike some d4 variants that may exhibit deuterium–protium back-exchange under harsh conditions [1].

Ethynyl Estradiol-d7: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Mass Spectrometric Resolution: +7 Da Mass Shift of EE2-d7 Minimizes Isotopic Cross-Talk Relative to the +4 Da Shift of EE-d4

In LC-MS/MS quantification, the magnitude of the mass difference between the unlabeled analyte and its deuterated internal standard determines the extent of isotopic cross-contribution—the mutual interference of natural-abundance isotopologue peaks of the analyte in the IS channel, and vice versa. EE2-d7 shifts the precursor ion from m/z 295.20 (EE2, [M-H]⁻) to m/z 302.20 (EE2-d7, [M-H]⁻), a nominal increase of +7 Da [1]. This compares favorably to the +4 Da shift (m/z 299.20 → m/z 303.20 for dansyl-derivatized EE/EE-d4 in positive-ion mode) achieved with EE-d4 [2]. The larger mass increment of EE2-d7 reduces the probability that the [M+1] or [M+2] natural isotope peaks of unlabeled EE2 will overlap with the IS quantification channel, a phenomenon that becomes analytically significant at concentrations below 10 pg/mL where even 1–2% cross-contribution can produce >15% inaccuracy [1].

Isotope-dilution LC-MS/MS Isotopic cross-contribution Selected reaction monitoring

Chromatographic Co-Elution and Matrix Effect Compensation: EE2-d7 Exhibits Near-Identical Retention to EE2 (ΔRT = 0.020 min)

Effective matrix-effect compensation by a stable isotope-labeled IS requires that the IS co-elute with the analyte so that both experience identical ionization conditions. On a Raptor Biphenyl 2.7 μm column (50 × 2.1 mm) under reversed-phase gradient conditions, EE2 elutes at 1.487 min and EE2-d7 at 1.467 min—a retention time difference of only 0.020 min (1.2 s) [1]. This near-perfect co-elution ensures that the IS-normalized matrix factor approaches unity. In the Crouch et al. method, unnormalized matrix effects caused signal suppression of 15–66% across analytes, yet the use of matched deuterated IS corrected these effects such that precision (CV) remained ≤12.1% at all QC levels [1]. In comparison, Patel et al. reported IS-normalized matrix factors of 0.923–0.973 for dansyl-derivatized EE using EE-d4, indicating slightly greater residual matrix effect variability [2].

Matrix effect correction Chromatographic co-elution Ion suppression

Sensitivity Benchmark: EE2-d7 Enables an LLOQ of 10 pg/mL in Human Serum Without Chemical Derivatization

The Crouch et al. method using EE2-d7 as IS achieves an LLOQ of 0.010 ng/mL (10 pg/mL) for ethinyl estradiol in human serum with only 150 μL of sample and without chemical derivatization, relying instead on ammonium fluoride as a mobile-phase additive to enhance negative-ion ESI sensitivity [1]. This LLOQ is sufficient to quantify EE2 trough concentrations in pharmacokinetic studies following administration of low-dose (0.03 mg) oral contraceptives. In comparison, the widely cited Shou et al. method using EE-d4 as IS required dansyl chloride derivatization to reach an LLOQ of 2.5 pg/mL from 1 mL of plasma, while the Patel et al. method using EE-d4 with dansyl derivatization reported an LLOQ of 1.5 pg/mL [2][3]. While derivatization-based methods achieve lower absolute LLOQs, the underivatized EE2-d7 method eliminates an overnight derivatization step, reduces potential variability from incomplete derivatization, and shortens total analysis time.

Lower limit of quantification Sensitivity Underivatized LC-MS/MS

Multi-Analyte Panel Compatibility: EE2-d7 Enables Simultaneous Quantification of Seven Hormones with Consistent Accuracy (95–108%)

A key advantage of EE2-d7 is its demonstrated compatibility within a multiplexed LC-MS/MS panel simultaneously quantifying ethinyl estradiol, etonogestrel, levonorgestrel, medroxyprogesterone acetate, norethisterone, estradiol, and progesterone in a single 150 μL serum aliquot [1]. In this panel, EE2-d7 was used alongside five other deuterated IS (ENG-d7, MPA-d6, LNG-d6, NET-d6, E2-d5, P4-d9) with no reported inter-IS interference or cross-talk. The method achieved an accuracy of 101% for EE2 at 0.125 ng/mL, with intra-assay CV of 6.5% and inter-assay CV of 7.2% [1]. This level of multi-analyte integration is not reported for methods employing EE-d4 as the IS, which have been validated for 1–2 analytes at a time [2]. The broader panel capability of the EE2-d7 method translates to higher sample throughput, reduced per-analyte cost, and the ability to simultaneously verify contraceptive adherence while monitoring endogenous hormone levels—a requirement unique to clinical trials of hormonal contraceptives [1].

Multi-analyte LC-MS/MS Contraceptive adherence monitoring Assay accuracy and precision

Isotopic Stability: Deuteration at Non-Exchangeable Positions Prevents Back-Exchange During Sample Preparation and Storage

The value of a deuterated internal standard depends critically on the metabolic and physicochemical stability of the label. EE2-d7 is deuterated at seven aliphatic and aromatic positions (C-2, C-4, C-9, C-6, C-6, C-16, C-16), all of which are carbon-bound and non-exchangeable under standard bioanalytical conditions including aqueous reconstitution, solid-phase extraction at pH 5–9, and prolonged storage at −20°C to −80°C [1]. The IUPAC name—(8R,9S,11S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol [1]—confirms that the deuterium atoms are attached at sp³ carbon positions where back-exchange with protic solvents is kinetically negligible. In contrast, certain d4 isotopologues labeled at benzylic or α-to-carbonyl positions can exhibit measurable deuterium loss under acidic or basic extraction conditions, leading to IS concentration drift and calibration bias [2]. For EE2-d7, suppliers such as SynZeal provide batch-specific certificates of analysis confirming isotopic purity exceeding 98%, and the product is supplied as a fully characterized reference standard compliant with ANDA/NDA regulatory guidelines [2].

Deuterium–protium exchange Isotopic stability Sample storage integrity

Ethynyl Estradiol-d7: High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Bioequivalence and Pharmacokinetic Studies of Low-Dose Oral Contraceptives

EE2-d7 is the internal standard of choice for pharmacokinetic (PK) and bioequivalence studies of combined oral contraceptives containing 0.03 mg ethinyl estradiol, where plasma EE2 concentrations as low as 2–5 pg/mL must be accurately quantified at the 120-h post-dose time point. The Crouch et al. method, validated with EE2-d7, achieved an LLOQ of 10 pg/mL without derivatization and demonstrated inter-assay CV of 7.2% at 0.125 ng/mL, satisfying FDA Guidance for Industry on Bioanalytical Method Validation (accuracy 85–115% at LLOQ) [1]. The +7 Da mass shift of EE2-d7 ensures that the IS channel is free from natural-abundance isotopologue interference from unlabeled EE2 at these low pg/mL concentrations, a concern that is amplified when EE-d4 (+4 Da) is used with high-efficiency ion sources that broaden isotopic envelopes [1].

Environmental Monitoring of 17α-Ethinylestradiol Under the EU Water Framework Directive Watch List

The European Union Water Framework Directive sets an Environmental Quality Standard (EQS) of 0.035 ng/L for EE2 in surface waters, requiring analytical methods capable of sub-ng/L quantification. While EE2-d7 has been used primarily in clinical matrices, its demonstrated performance characteristics—particularly the +7 Da mass separation that minimizes matrix-derived isobaric interferences from co-extracted humic substances—make it suitable for isotope-dilution LC-MS/MS methods targeting the ISO 13646:2025 standard, which specifies a quantification range of 0.006–1 ng/L for EE2 in drinking, ground, and surface water [2]. The non-exchangeable deuteration pattern of EE2-d7 is especially advantageous for environmental samples subjected to acidic preservation (pH ~2) during transport and storage, conditions that can accelerate deuterium back-exchange in less stably labeled isotopologues [1].

Metabolic Pathway Elucidation Using Stable Isotope-Assisted High-Resolution Mass Spectrometry

The Lorkiewicz et al. study demonstrated that deuterated ethinyl estradiol enables the confident identification of both stable and reactive metabolites in human and rat liver microsomal incubations by exploiting the characteristic +7 Da mass doublet between unlabeled and deuterated species in high-resolution LC-MS/MS spectra [3]. EE2-d7, with its seven deuterium atoms distributed across the steroid skeleton, generates a distinct isotopic signature that facilitates untargeted metabolite screening: genuine drug metabolites appear as paired peaks (unlabeled + deuterated) separated by 7.017 Da in full-scan HRMS, while endogenous interferences appear as singlets. This differential mass signature is more robust than the +4 Da signature of EE-d4, particularly for metabolites that undergo hydroxylation (+16 Da) where the d7 label provides a wider m/z window to resolve overlapping isotopic clusters [3].

Clinical Contraceptive Adherence Monitoring in Multi-Year Longitudinal Trials

For longitudinal studies such as the Evidence for Contraceptive Options and HIV Outcomes (ECHO) trial, where objective verification of contraceptive use is essential, the 7-plex LC-MS/MS method employing EE2-d7 enables simultaneous measurement of five contraceptive steroids plus endogenous estradiol and progesterone from a single 150 μL serum sample [1]. The method's demonstrated long-term robustness—with external quality control accuracy within 95–108% over >2 years of operation—addresses a critical need in multi-site clinical research where sample batches are analyzed across extended time periods on different instruments. The use of EE2-d7 rather than structural analog IS (such as E2-d5 for EE2) is essential in this context because only a true isotopologue IS can track lot-to-lot variations in extraction efficiency across the diverse serum matrices encountered in global clinical trial populations [1].

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